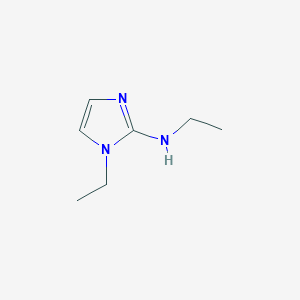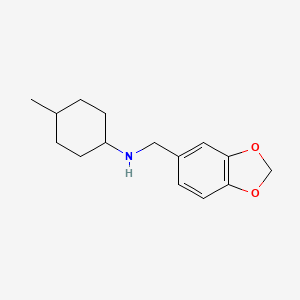
N-(2H-1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine
概要
説明
N-(2H-1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine: is a chemical compound that features a benzodioxole moiety attached to a cyclohexanamine structure
作用機序
Target of Action
The primary target of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
This interaction could lead to changes in the production of nitric oxide, thereby affecting various biological processes .
Biochemical Pathways
The compound’s interaction with nitric oxide synthase could affect several biochemical pathways. Nitric oxide plays a role in various pathways, including vasodilation, immune response, and neurotransmission. Any alteration in nitric oxide production could therefore have downstream effects on these pathways .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties would significantly impact the compound’s bioavailability and overall effectiveness.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with nitric oxide synthase and the subsequent changes in nitric oxide production. Given nitric oxide’s role in various physiological processes, the compound could potentially have wide-ranging effects .
生化学分析
Biochemical Properties
N-(2H-1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . This interaction is competitive, meaning that this compound competes with the natural substrate of the enzyme, thereby inhibiting its activity. Additionally, it has been found to interact with tubulin, a protein that is essential for cell division . This interaction disrupts the polymerization of tubulin, leading to cell cycle arrest and apoptosis.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cell lines by causing cell cycle arrest at the S phase . This compound also affects cellular metabolism by inhibiting the activity of COX enzymes, which play a crucial role in the production of prostaglandins . This inhibition leads to a decrease in the levels of prostaglandins, which are involved in various physiological processes, including inflammation and pain.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of COX enzymes, thereby inhibiting their activity . This binding is competitive, meaning that the compound competes with the natural substrate of the enzyme. Additionally, it interacts with tubulin, disrupting its polymerization and leading to cell cycle arrest and apoptosis . These interactions result in significant changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of cell cycle regulation and apoptosis . In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines over a period of several days, while in vivo studies have shown that it can inhibit tumor growth over several weeks.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit the activity of COX enzymes and induce apoptosis in cancer cells . At higher doses, it can have toxic effects, including liver and kidney damage. Threshold effects have been observed, with significant biological activity occurring at doses above a certain threshold. These findings highlight the importance of careful dosage control in the use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as COX, which are involved in the biosynthesis of prostaglandins . This interaction leads to a decrease in the levels of prostaglandins, which are involved in various physiological processes. Additionally, the compound affects metabolic flux and metabolite levels by inhibiting the activity of these enzymes. This inhibition can lead to changes in the levels of various metabolites, including those involved in inflammation and pain.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by several transporters and binding proteins. The compound is taken up by cells through passive diffusion and is distributed throughout the cytoplasm . It can also bind to specific proteins, which can affect its localization and accumulation within cells. These interactions can influence the compound’s activity and function, particularly in terms of its effects on cell signaling pathways and gene expression.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be targeted to specific compartments or organelles through post-translational modifications or targeting signals. These localizations can influence the compound’s activity, particularly in terms of its effects on cell signaling pathways and gene expression.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.
Attachment to Cyclohexanamine: The benzodioxole moiety is then attached to the cyclohexanamine structure through a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides.
Reduction: Reduction reactions can be performed on the benzodioxole ring to open the dioxole structure.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Opening of the dioxole ring to form dihydroxy derivatives.
Substitution: Introduction of various functional groups onto the benzodioxole ring.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological molecules.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Enhancement: Used to improve the properties of materials such as plastics and resins.
類似化合物との比較
- N-(2H-1,3-benzodioxol-5-ylmethyl)-3-(2-methylpropanamido)benzamide
- N-(2H-1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide
Uniqueness:
- Structural Features: The presence of the cyclohexanamine structure differentiates it from other benzodioxole derivatives.
- Reactivity: Its unique reactivity profile, particularly in substitution reactions, sets it apart from similar compounds.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-2-5-13(6-3-11)16-9-12-4-7-14-15(8-12)18-10-17-14/h4,7-8,11,13,16H,2-3,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYVYJHJSHURLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



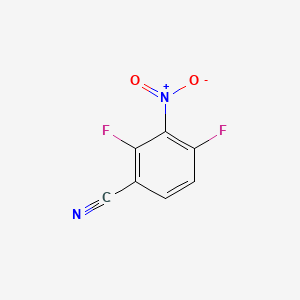
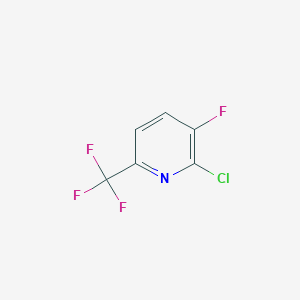
![6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1420067.png)
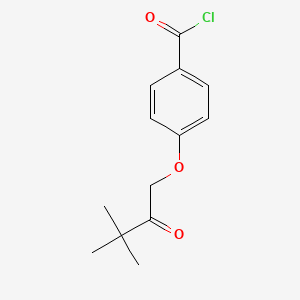
![((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420070.png)


![2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1420075.png)
![1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1420076.png)
![1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1420077.png)
![6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1420078.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1420079.png)
